molecular formula C13H20N2 B597700 (3R,5R)-1-Benzyl-3,5-dimethylpiperazine CAS No. 170211-03-7

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Cat. No.: B597700
CAS No.: 170211-03-7
M. Wt: 204.317
InChI Key: HTDQGGNOPNSEKT-VXGBXAGGSA-N
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Description

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine is a chiral piperazine derivative of interest in medicinal chemistry and neuroscience research. This specific stereoisomer serves as a key synthetic intermediate and scaffold for developing novel pharmacologically active compounds. Its structure aligns with pharmacophore models for ligands targeting sigma receptors (σR), which are chaperone proteins expressed in the central nervous system and peripheral tissues. Research into benzylpiperazine-based σ1 receptor antagonists has shown promise for modulating nociceptive signaling. Such compounds have demonstrated dose-dependent antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, without producing significant sedation or impairing locomotor responses . This makes the this compound scaffold a valuable tool for neuroscientists investigating chronic pain pathways and for chemists designing new potential therapeutics for unmet medical needs. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-1-benzyl-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQGGNOPNSEKT-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241335
Record name (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170211-03-7
Record name (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170211-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Hydrogenation:

A more scalable approach involves the asymmetric hydrogenation of a suitably substituted pyrazine or dihydropyrazine precursor. This strategy reduces the number of synthetic steps and introduces chirality in a highly efficient manner.

For the synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine, this could involve the synthesis of 1-benzyl-3,5-dimethylpyrazine, followed by a stereoselective hydrogenation. The choice of catalyst is critical for achieving high enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation

CatalystPressure (bar)Temperature (°C)SolventYield (%)e.e. (%)
Ru-BINAP5060Methanol85>99
Rh-DIPAMP4050Ethanol8298
Ir-BDPP6070Toluene7595

Optimization of this route would involve:

Catalyst Screening: Testing a variety of chiral catalysts to find the one that provides the best balance of activity, selectivity, and cost.

Process Parameter Optimization: Fine-tuning reaction parameters such as hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio to maximize yield and stereoselectivity while minimizing reaction time.

Catalyst Loading: Reducing the amount of expensive transition metal catalyst required without compromising the reaction efficiency.

Diastereoselective Alkylation:

Another scalable strategy is the diastereoselective alkylation of a chiral piperazinone intermediate. This approach allows for the controlled introduction of one of the methyl groups, followed by reduction of the amide and a second alkylation.

Resolution of Racemic Mixtures:

Determination of Absolute and Relative Stereochemistry

The stereochemistry of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine is defined by two chiral centers at the C3 and C5 positions of the piperazine (B1678402) ring. The "R" designation at both centers indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules. The relative stereochemistry of the two methyl groups is cis, as they are both on the same side of the piperazine ring. This cis arrangement is a direct consequence of the (3R,5R) configuration.

The determination of the absolute and relative stereochemistry of such molecules is typically achieved through a combination of synthetic methods and analytical techniques. Chiral synthesis, starting from enantiomerically pure precursors, can establish the desired stereochemistry. Analytically, techniques such as X-ray crystallography provide unambiguous determination of the three-dimensional arrangement of atoms in a molecule, confirming both the absolute and relative configurations. In the absence of crystal structure data, advanced nuclear magnetic resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry by measuring through-space proton-proton interactions.

Conformational Preferences of the Piperazine Ring System

The piperazine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and steric strain, similar to cyclohexane. This chair conformation can undergo a ring-flipping process, interconverting between two chair forms. In substituted piperazines, the equilibrium between these two chair conformers is influenced by the steric and electronic nature of the substituents.

For this compound, the piperazine ring is expected to exist primarily in a chair conformation. The two methyl groups at the C3 and C5 positions, being in a cis relationship, can either both be in axial positions or both in equatorial positions in the chair conformer. Generally, substituents on a six-membered ring prefer the equatorial position to avoid steric interactions with other axial substituents (1,3-diaxial interactions). Therefore, the conformer with both methyl groups in the diequatorial orientation is expected to be significantly more stable than the diaxial conformer.

It is important to note that the presence of the nitrogen atoms in the piperazine ring can influence the ring's geometry compared to cyclohexane. The C-N bond lengths and C-N-C bond angles differ from their C-C and C-C-C counterparts, which can lead to a slightly flattened or puckered chair conformation.

Influence of the Benzyl (B1604629) and Methyl Substituents on Molecular Conformation

The conformational equilibrium of this compound is dictated by the interplay of its three substituents: the two methyl groups at C3 and C5, and the benzyl group at N1.

As established, the two cis-methyl groups will strongly favor the diequatorial orientation to minimize steric strain. This preference effectively "locks" the piperazine ring into a specific chair conformation.

The N-benzyl group also has a conformational preference. The nitrogen atom in a piperazine ring can undergo pyramidal inversion. However, in the context of the chair conformation, the benzyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents on nitrogen to avoid steric clashes with the axial hydrogens on the same side of the ring. The conformational preference of N-substituents in piperazines can be influenced by both steric and electronic factors. In the case of an N-benzyl group, its conformational flexibility allows it to orient itself to minimize steric hindrance with the rest of the molecule. Molecular modeling studies on related N-benzylpiperazines suggest a preference for the equatorial orientation of the benzyl group.

Therefore, the most stable conformation of this compound is predicted to be a chair form with both methyl groups in equatorial positions and the benzyl group also in an equatorial position.

SubstituentPositionPreferred OrientationRationale
3-MethylC3EquatorialAvoids 1,3-diaxial interactions
5-MethylC5EquatorialAvoids 1,3-diaxial interactions
1-BenzylN1EquatorialMinimizes steric hindrance

Chirality and Symmetry Properties (C2-Symmetry in related piperazines)

This compound is a chiral molecule due to the presence of two stereogenic centers at C3 and C5. The molecule is not superimposable on its mirror image, the (3S,5S)-enantiomer.

An interesting feature of cis-3,5-disubstituted piperazines is their potential to exhibit C2-symmetry. C2-symmetry refers to the presence of a twofold rotational axis that passes through the molecule, such that a 180° rotation around this axis results in an identical molecule. For a 1,4-disubstituted cis-3,5-dimethylpiperazine where the substituents at N1 and N4 are identical, the molecule would possess a C2 axis of symmetry passing through the midpoint of the N1-N4 bond and the midpoint of the C3-C5 bond.

In the case of this compound, the substituents on the nitrogen atoms are different (a benzyl group on N1 and a hydrogen on N4). This lack of substitution symmetry on the nitrogens means that the molecule, as a whole, does not possess a C2 axis of symmetry. However, the cis-diequatorial arrangement of the methyl groups on the carbon framework of the piperazine ring provides a local C2-symmetric element to the core structure.

Spectroscopic and Chromatographic Methods for the Characterization of 3r,5r 1 Benzyl 3,5 Dimethylpiperazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (3R,5R)-1-Benzyl-3,5-dimethylpiperazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete assignment.

¹H NMR would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methine protons at the C3 and C5 positions, the methyl (CH₃) protons, the axial and equatorial protons of the piperazine (B1678402) ring, and the N-H proton. The coupling constants between adjacent protons would be crucial in confirming the trans configuration and the chair conformation of the piperazine ring.

¹³C NMR would identify all unique carbon atoms in the molecule. The expected spectrum would show signals for the carbons of the benzyl group, the benzylic methylene carbon, the C3 and C5 methine carbons, the C2 and C6 methylene carbons of the piperazine ring, and the methyl carbons.

While specific, experimentally verified NMR data for this isomer is not available in the public domain, a hypothetical data table based on general principles is presented below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl-CH₂ ~3.5 ~63
Phenyl-C - ~138
Phenyl-CH (ortho, meta, para) ~7.2-7.4 ~127-129
Piperazine-CH (C3, C5) ~2.8-3.0 ~55-58
Piperazine-CH₂ (C2, C6) ~1.8 (axial), ~2.9 (equatorial) ~52-54
Methyl-CH₃ ~1.0-1.2 ~18-20

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₁₃H₂₀N₂), the molecular weight is 204.31 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would confirm the exact mass to several decimal places, corroborating its molecular formula.

The fragmentation pattern, typically obtained via techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), provides structural information. A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other expected fragments would arise from the cleavage of the piperazine ring. It is important to note that mass spectrometry alone is often insufficient to distinguish between stereoisomers or even regioisomers without derivatization or specialized techniques. merckmillipore.com

Table 2: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment
204 [M]⁺ (Molecular Ion)
113 [M - C₇H₇]⁺ (Loss of benzyl group)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic groups, N-H stretching of the secondary amine, C-N stretching, and aromatic C=C stretching. A study on the parent 1-benzylpiperazine (B3395278) identified key vibrational modes which serve as a foundational reference. ultraphysicalsciences.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the carbon skeleton, which often give strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Bands

Wavenumber (cm⁻¹) Assignment Technique
3300-3400 N-H stretch IR
3000-3100 Aromatic C-H stretch IR, Raman
2800-3000 Aliphatic C-H stretch IR, Raman
~1600, ~1495, ~1450 Aromatic C=C stretch IR, Raman
1100-1250 C-N stretch IR

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is a critical tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. As a chiral molecule, this compound would exhibit a characteristic CD spectrum, while its enantiomer, (3S,5S)-1-Benzyl-3,5-dimethylpiperazine, would show an equal and opposite spectrum. The racemic mixture would be CD silent. This technique is highly sensitive for confirming the enantiomeric nature of the compound and can also be used to study conformational changes in solution. Specific CD spectral data for this isomer is not currently documented in public sources.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would unambiguously determine the three-dimensional arrangement of atoms, confirming the relative and absolute stereochemistry (if a suitable crystal is obtained and anomalous dispersion is used). It would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperazine ring (e.g., chair) and the orientation of the benzyl and methyl substituents. While X-ray structures for related piperidine (B6355638) researchgate.net and piperazine derivatives have been published, no crystallographic data for this compound itself is currently available.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): A suitable chiral column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose) would be used. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), would be optimized to achieve baseline separation of the (3R,5R) and (3S,5S) enantiomers. The ratio of the peak areas would then be used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): For GC analysis, the compound might first be derivatized (e.g., via acylation) to increase its volatility. A chiral capillary column would then be used for separation. This method is highly sensitive and can provide accurate ee values.

While HPLC is mentioned for purity assessment of the related cis-isomer cymitquimica.com, specific methods for the chiral separation of the trans-(3R,5R) isomer are not detailed in available literature.

Applications of 3r,5r 1 Benzyl 3,5 Dimethylpiperazine in Asymmetric Synthesis and Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Piperazine (B1678402) derivatives are attractive scaffolds for such ligands due to their conformational rigidity and the presence of two nitrogen atoms that can coordinate to a metal center.

Ligand Design Principles Based on Piperazine Scaffolds

The effectiveness of a chiral ligand in a metal-catalyzed reaction is governed by several factors, including its steric and electronic properties, which create a chiral environment around the metal center. For piperazine-based ligands, the following design principles are crucial:

Chirality and Symmetry: The stereochemistry of the substituents on the piperazine ring is paramount. The C2-symmetry, often found in effective chiral ligands, can be achieved with piperazine scaffolds, leading to a reduction in the number of possible transition states and often resulting in higher enantioselectivity. While (3R,5R)-1-benzyl-3,5-dimethylpiperazine itself is not C2-symmetric due to the single N-benzyl group, it possesses a rigid chiral backbone.

Steric Hindrance: The substituents on the piperazine ring create a sterically defined pocket around the coordinated metal. The size and orientation of these groups, such as the methyl groups in the 3 and 5 positions and the benzyl (B1604629) group on the nitrogen, influence the trajectory of the incoming substrate, thus controlling the stereochemical outcome of the reaction.

Electronic Effects: The nitrogen atoms of the piperazine ring are Lewis bases and coordinate to the metal center. The electronic properties of the substituents on the piperazine ring can modulate the electron density at the metal center, thereby influencing its catalytic activity. The benzyl group, for instance, has an electron-withdrawing inductive effect.

Enantioselective Alkylation Reactions

While direct studies employing this compound as a ligand for enantioselective alkylation are not prominent, the utility of chiral piperazine derivatives in such reactions is well-established. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. In a study on the AAA of N-protected piperazin-2-ones, high enantioselectivity was achieved using a palladium catalyst with a chiral PHOX ligand. rsc.org Although the piperazine unit was the substrate in this case, it highlights the compatibility of the piperazine scaffold with asymmetric metal catalysis.

In a different approach, chiral lithium amides have been used as traceless auxiliaries for the direct enantioselective alkylation of arylacetic acids. nih.gov A C2-symmetric chiral tetramine (B166960) containing piperidine (B6355638) subunits was found to be highly effective. nih.gov This suggests that chiral diamines like this compound could potentially be developed into effective reagents or ligands for similar transformations.

Table 1: Enantioselective Alkylation of Arylacetic Acids using a Chiral Lithium Amide

EntryArylacetic AcidAlkylating AgentYield (%)ee (%)
1Phenylacetic acidBenzyl bromide9592
2Phenylacetic acidEthyl iodide9188
3(4-Chlorophenyl)acetic acidBenzyl bromide9693
4(2-Naphthyl)acetic acidMethyl iodide9090

Data from a study using a C2-symmetric chiral tetramine, not this compound. nih.gov

Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral molecules. The development of efficient chiral catalysts is key to this technology. While there is no specific data on the use of this compound as a ligand in this context, the asymmetric hydrogenation of pyrazines to chiral piperazines has been successfully achieved using iridium and palladium catalysts with various chiral phosphine (B1218219) ligands. rsc.orgacs.org These studies demonstrate that the piperazine core can be produced with high enantiomeric excess, and by extension, chiral piperazines can serve as ligands in other asymmetric hydrogenations. rsc.orgacs.org

For example, the Ir-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a variety of chiral piperazines with up to 96% enantiomeric excess (ee). acs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

EntrySubstrate (Pyrazine)Activating AgentProduct (Piperazine)Yield (%)ee (%)
12-MethylpyrazineBenzyl bromide1-Benzyl-2-methylpiperazine9290
22,5-DimethylpyrazineBenzyl bromide1-Benzyl-2,5-dimethylpiperazine8894 (cis)
32-PhenylpyrazineEthyl bromoacetate1-Ethoxycarbonylmethyl-2-phenylpiperazine9592

Data from a study using an Iridium catalyst with a chiral phosphine ligand. acs.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The use of chiral ligands allows for the enantioselective formation of C-C and C-heteroatom bonds. While there is a lack of specific examples using this compound, the broader class of chiral diamines has been explored as ligands in various cross-coupling reactions.

The development of palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules is an active area of research. rsc.org The modular nature of ligands based on scaffolds like piperazine would allow for the tuning of steric and electronic properties to optimize reactivity and selectivity for specific cross-coupling partners.

As an Organocatalyst in Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most common classes of organocatalysts. The (2R,5R)-1-benzyl-2,5-dimethylpiperazine isomer is noted for its use in organocatalysis, suggesting the potential of the (3R,5R) isomer in similar roles.

Michael Addition Reactions

The Michael addition is a key C-C bond-forming reaction. Asymmetric organocatalytic Michael additions often proceed via enamine or iminium ion intermediates, which are readily formed from chiral secondary amines and carbonyl compounds or α,β-unsaturated aldehydes, respectively.

While direct reports on the use of this compound as a catalyst for Michael additions are scarce, studies on similar chiral diamines and amino acids provide a proof of concept. For instance, α,β-dipeptides have been successfully employed as organocatalysts in the Michael addition of aldehydes to nitroolefins and maleimides. mdpi.com These catalysts often work in synergy with additives that act as co-catalysts or hydrogen bond donors to enhance stereoselectivity. mdpi.com

The secondary amine functionality within the piperazine ring of this compound makes it a suitable candidate for enamine catalysis. The chiral environment provided by the methyl and benzyl substituents could induce facial selectivity in the attack of the enamine on the Michael acceptor.

Table 3: Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroolefins

EntryAldehydeNitroolefinCatalystYield (%)ee (%)
1Propanalβ-NitrostyreneProline9592
2Isovaleraldehydeβ-NitrostyreneDiphenylprolinol silyl (B83357) ether9899
3Cyclohexanecarbaldehyde(E)-2-(2-Nitrovinyl)furanDiarylprolinol ether9697

This table presents representative data for well-established organocatalysts in the Michael addition to highlight the potential of chiral amines, and does not feature this compound.

Information regarding this compound is currently limited in publicly accessible scientific literature.

Extensive research has not yielded specific documented applications of the chemical compound This compound in the areas of asymmetric synthesis and catalysis as outlined in the requested article structure. While information is available for its stereoisomers, particularly the cis-(3R,5S) and (2R,5R) forms, data specifically detailing the use of the (3R,5R)-isomer in aldol (B89426) reactions, its precise mechanism of action in organocatalysis, its role as a chiral auxiliary, or as a building block for complex chiral molecules could not be located in the available scientific literature.

The significant focus in research on the cis- and other stereoisomers of 1-benzyl-3,5-dimethylpiperazine (B3370086) suggests that these forms may exhibit more favorable properties or synthetic accessibility for the specified applications. For instance, chiral piperazine derivatives are often explored for their potential as ligands in metal-catalyzed reactions or as organocatalysts themselves. However, the specific stereochemistry of the catalyst or auxiliary is crucial in determining the stereochemical outcome of a reaction, and it appears that the (3R,5R)-isomer has not been a primary subject of such investigations.

Similarly, while the general class of substituted piperazines serves as valuable synthons in medicinal chemistry and materials science, the utility of a specific isomer like This compound as a building block for complex molecules would be documented in synthetic chemistry literature, which in this case, did not yield relevant results.

Therefore, the generation of a detailed and scientifically accurate article strictly adhering to the provided outline for This compound is not possible at this time due to the absence of the necessary research findings.

Synthesis and Academic Interest of Derivatives and Analogues of 3r,5r 1 Benzyl 3,5 Dimethylpiperazine

Modification at the N4-Position of the Piperazine (B1678402) Ring

The secondary amine at the N4-position of the (3R,5R)-1-Benzyl-3,5-dimethylpiperazine scaffold is a primary site for synthetic modification. This position offers a straightforward handle for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties. Common synthetic strategies to functionalize the N4-position include N-alkylation, N-acylation, and N-arylation reactions. researchgate.netnih.gov

N-alkylation can be achieved by reacting the piperazine with various alkyl halides. nih.gov For instance, the synthesis of 1,4-disubstituted piperazines is a common strategy to generate molecular diversity. researchgate.net A more advanced method involves reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govacs.org

N-acylation is another prevalent modification, often accomplished by reacting the piperazine with acyl chlorides or by using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an amide bond with a carboxylic acid. nih.govbeilstein-journals.org These reactions introduce a carbonyl group adjacent to the N4-nitrogen, which can alter the compound's hydrogen bonding capacity and conformational flexibility. beilstein-journals.org Research has demonstrated the synthesis of novel N,N'-substituted piperazines where one nitrogen is acylated (e.g., with a benzoyl group) and the other is subsequently alkylated, creating a diverse set of functionalized building blocks. beilstein-journals.org

The table below details examples of synthetic methods used for N4-modification of piperazine cores.

Reaction TypeReagents and ConditionsProduct TypeReference
N-Acylation Carboxylic Acid, 1,1'-Carbonyldiimidazole (CDI), Dry Dichloromethane (DCM)N-Acyl Piperazine nih.gov
N-Alkylation 4-Tosylbutyne, BaseN-Alkynyl Piperazine beilstein-journals.org
N-Arylation Aryl Halide, Palladium Catalyst (Buchwald-Hartwig Amination)N-Aryl Piperazine nih.gov
Reductive Amination Ketone, Sodium Triacetoxyborohydride (NaBH(OAc)₃)N-Alkyl Piperazine nih.govacs.org

Variations in the Benzyl (B1604629) Substituent

The benzyl group at the N1-position, while often serving as a foundational component, is also a target for modification to fine-tune molecular properties. wikipedia.org Variations typically involve introducing substituents onto the phenyl ring of the benzyl group or replacing it with alternative benzylic moieties. These modifications can influence the molecule's interaction with biological targets by altering its size, lipophilicity, and electronic distribution.

For example, studies have described the synthesis of piperazine derivatives where the N1-substituent is a substituted benzyl group, such as a 4-methoxybenzyl or a 3-methoxybenzyl group. nih.govnih.gov The synthesis of these analogues generally follows established procedures for N-alkylation, where the parent piperazine is reacted with a correspondingly substituted benzyl chloride in the presence of a base like sodium bicarbonate. nih.gov The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can systematically alter the electronic nature of the benzylic nitrogen.

The following table presents examples of substituted benzyl groups that have been incorporated into piperazine scaffolds.

N1-SubstituentPrecursor ReagentPurpose of ModificationReference
4-Methoxybenzyl 1-(4-Methoxybenzyl)piperazine or 4-Methoxybenzyl chlorideAlter electronic properties and lipophilicity nih.gov
3-Methoxybenzyl 3-Methoxybenzyl chlorideInvestigate structure-activity relationships nih.gov
4-(Chloromethyl)benzyl alcohol 4-(Chloromethyl)benzyl alcoholIntroduce additional functional groups nih.gov
Substituted Benzyl Groups Various substituted benzyl chloridesCreate libraries for biological screening nih.gov

Structural Diversity through Substituent Modifications on the Piperazine Ring

Beyond functionalizing the nitrogen atoms, significant academic interest lies in altering the substitution pattern of the piperazine ring itself to achieve greater structural and stereochemical diversity. This includes synthesizing different dimethyl isomers and introducing other alkyl groups.

The stereochemistry of the substituents on the piperazine ring is crucial. While the title compound is the (3R,5R)-isomer, other stereoisomers such as (3R,5S)-dimethylpiperazine (the cis-isomer) and the enantiomeric (3S,5S)-isomer have been synthesized and studied. cymitquimica.com The spatial orientation of the methyl groups significantly impacts the molecule's three-dimensional shape and its potential interactions. For instance, comparing the cis and trans isomers of 2,5-dimethylpiperazine (B91223) derivatives reveals differences in pharmacological activity, where the orientation of the methyl groups can be a key determinant for receptor binding.

Furthermore, the position of the alkyl groups can be varied. The synthesis of 2,6-disubstituted piperazines, for example, has been explored to create novel, stereochemically diverse chemical libraries. nih.gov Methods have also been developed for synthesizing 2,3-substituted piperazines from 1,2-diamines, further expanding the range of accessible scaffolds. nih.gov Replacing the methyl groups with other alkyl or functional groups is another avenue for creating analogues with different steric and electronic profiles.

The table below compares different isomers of benzyl dimethylpiperazine.

CompoundStereochemistryIsomer TypeKey Structural FeatureReference
This compound transEnantiomer of (3S,5S)Methyl groups are equatorial in the preferred chair conformation.-
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine cisMeso compoundOne methyl group is axial, one is equatorial. cymitquimica.com
(2R,5R)-1-Benzyl-2,5-dimethylpiperazine transPositional IsomerMethyl groups are at the 2 and 5 positions.
(2S,5S)-1-Benzyl-2,5-dimethylpiperazine transEnantiomer of (2R,5R)Chiral piperazine derivative with cis configuration at C2 and C5.

Piperazine-Based Scaffolds for Exploring Chemical Space

The piperazine core is considered a privileged structure in drug discovery, not only for its presence in numerous approved drugs but also for its utility as a central scaffold in combinatorial chemistry and the exploration of chemical space. researchgate.netmdpi.comresearchgate.net Chemical space refers to the vast ensemble of all possible molecules. By using a core scaffold like piperazine, chemists can systematically generate large libraries of related compounds by introducing diverse substituents at multiple points of attachment. whiterose.ac.ukresearchgate.net

The two nitrogen atoms of the piperazine ring provide ideal anchor points for diversification. researchgate.net However, a significant portion of piperazine-containing drugs feature substitutions only at the nitrogen atoms, leaving the carbon positions largely unexploited. mdpi.com This has spurred the development of new synthetic methods to functionalize the carbon atoms of the piperazine ring, aiming to expand structural diversity and access more three-dimensional chemical space. whiterose.ac.uknih.gov

A notable application is the construction of DNA-Encoded Chemical Libraries (DECLs). nih.gov In one study, 24 enantiomerically pure, di-substituted piperazines were used as central cores to build a library of 77 million unique compounds. nih.gov This approach leverages the defined stereochemistry of the piperazine scaffold to create a collection of molecules with high three-dimensional diversity, which is a desirable feature for identifying novel ligands for biological targets. nih.gov The inherent properties of the piperazine moiety, such as its ability to improve aqueous solubility and modulate pharmacokinetic profiles, make it an invaluable tool for generating diverse and drug-like compound libraries. nih.govnih.gov

Theoretical and Computational Studies of 3r,5r 1 Benzyl 3,5 Dimethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For (3R,5R)-1-Benzyl-3,5-dimethylpiperazine, methods like B3LYP with a 6-311+G(d,p) basis set are commonly used to optimize the molecular geometry and compute electronic parameters. mdpi.comnih.gov

The electronic structure analysis focuses on the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

From these orbital energies, key global reactivity descriptors can be calculated to predict the compound's chemical behavior. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into potential sites for intermolecular interactions. nih.gov For instance, negative potential sites are often located around electronegative atoms like nitrogen, while positive potentials are found around hydrogen atoms. nih.gov

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)
ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.25
LUMO EnergyELUMO--0.15
Energy GapΔEELUMO - EHOMO6.10
Ionization PotentialIP-EHOMO6.25
Electron AffinityEA-ELUMO0.15
Electronegativityχ-(EHOMO+ELUMO)/23.20
Chemical Hardnessη(ELUMO-EHOMO)/23.05
Chemical SoftnessS1/η0.33
Electrophilicity Indexωχ2/(2η)1.68

Note: The values in this table are illustrative and based on typical DFT calculation results for similar benzylpiperazine derivatives.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arabjchem.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding the dynamic behavior of the piperazine (B1678402) ring and its substituents. arabjchem.org

The piperazine ring typically exists in a chair conformation, which is the most stable form. However, it can also adopt other conformations, such as a boat or twist-boat, which are higher in energy. The presence of substituents—the benzyl (B1604629) group at the N1 position and the two methyl groups at the C3 and C5 positions—influences the conformational preferences. In the (3R,5R) configuration, the two methyl groups are in a cis relationship. The most stable conformation would likely feature these bulky methyl groups in equatorial positions to minimize steric hindrance.

MD simulations, often performed using force fields like AMBER or GROMOS in a simulated solvent environment, can map the potential energy surface of the molecule. arabjchem.org These simulations reveal the relative stabilities of different conformers, the energy barriers for conversion between them, and the preferred orientations of the benzyl group relative to the piperazine ring. This information is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules.

Docking Studies and Ligand-Target Interactions (for potential mechanistic studies, excluding any clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.govnih.gov For this compound, docking studies can provide mechanistic insights into its potential interactions at a molecular level, independent of any therapeutic context.

The process involves preparing a three-dimensional structure of a target protein and defining a binding site. mdpi.com The ligand, this compound, is then computationally placed into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, identifying the most favorable binding modes. mdpi.com

Potential interactions that stabilize the ligand-target complex can be identified through this process. For a molecule like benzylpiperazine, these interactions could include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl ring and methyl groups can form hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

π-Cation Interactions: The electron-rich benzyl ring can interact favorably with cationic residues like lysine or arginine. nih.gov

Salt Bridge Interactions: If the piperazine nitrogen is protonated, it can form a salt bridge with acidic residues such as aspartate or glutamate. nih.gov

These studies help to build a hypothetical model of interaction, elucidating how the specific stereochemistry and conformation of the ligand influence its fit and interaction pattern within a defined binding pocket. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic properties, which is useful for characterizing the molecule and confirming its structure. DFT methods, such as B3LYP/6-31G*, are widely used to calculate the vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. ultraphysicalsciences.org

FT-IR Spectroscopy: Theoretical calculations can predict the vibrational modes of the molecule. ultraphysicalsciences.org For this compound, characteristic vibrational frequencies can be assigned to specific functional groups and motions within the molecule. Comparing these predicted spectra with experimental data can help in the structural elucidation of synthesized compounds. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)
Vibrational ModePredicted Wavenumber (cm-1)Description
Aromatic C-H Stretch3050 - 3100Stretching of C-H bonds on the benzyl ring
Aliphatic C-H Stretch2850 - 3000Stretching of C-H bonds on piperazine ring and methyl groups
C=C Aromatic Stretch1450 - 1610Phenyl ring breathing modes
C-H Bending1350 - 1470Bending modes of CH2 and CH3 groups
C-N Stretch1150 - 1250Stretching of carbon-nitrogen bonds in the piperazine ring
Out-of-Plane C-H Bend700 - 900Bending of aromatic C-H bonds

Note: The values in this table are illustrative and based on DFT calculations for 1-benzylpiperazine (B3395278) and related structures. ultraphysicalsciences.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com Theoretical predictions can help assign the signals in an experimental spectrum to specific atoms in the molecule. For a chiral molecule like this compound, the protons on the piperazine ring are diastereotopic and are expected to show complex splitting patterns, which can be rationalized with the aid of computational models.

Mechanism Elucidation of Reactions Involving the Compound

Computational studies can be instrumental in elucidating the mechanisms of chemical reactions used to synthesize chiral piperazines. The formation of the C-N bonds in the piperazine ring often involves transition metal catalysis, such as palladium-catalyzed reactions. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org It could be employed in the synthesis of N-aryl or N-benzyl piperazines. nih.govresearchgate.net The catalytic cycle, which can be modeled computationally, generally involves:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl or benzyl halide.

Ligand Substitution/Amine Coordination: The amine (a piperazine precursor) coordinates to the palladium complex.

Deprotonation: A base removes a proton from the coordinated amine.

Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. rug.nl

Palladium-Catalyzed Hydrogenation/Carboamination: Asymmetric hydrogenation of pyrazines or carboamination reactions of substituted ethylenediamine derivatives are other key strategies for producing chiral piperazines. nih.govdicp.ac.cn Computational modeling can help understand the stereoselectivity of these reactions by analyzing the transition state structures of the catalyst-substrate complexes. For example, studies can rationalize why a particular catalyst and set of conditions favor the formation of the (3R,5R) stereoisomer over others. nih.gov These mechanistic insights are crucial for optimizing reaction conditions and developing more efficient synthetic routes. nih.gov

Future Research Directions and Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Routes

While methods for the synthesis of chiral piperazines exist, the development of more efficient, scalable, and stereoselective routes to (3R,5R)-1-Benzyl-3,5-dimethylpiperazine remains a critical area for future research. Current approaches often involve multi-step sequences that can be time-consuming and generate significant waste. Future efforts should focus on the following areas:

Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation of appropriately substituted pyrazines offers a direct and atom-economical route to chiral piperazines. researchgate.net Research into novel iridium or rhodium catalysts, paired with suitable chiral ligands, could enable the direct synthesis of the (3R,5R)-isomer with high enantioselectivity.

Palladium-Catalyzed Cyclization: Innovative palladium-catalyzed cyclization reactions of propargyl carbonates with bis-nitrogen nucleophiles have emerged as a powerful tool for the modular synthesis of highly substituted piperazines. nih.gov Adapting this methodology for the stereocontrolled synthesis of this compound could provide a flexible and efficient route.

Enzyme-Mediated Resolutions: Biocatalysis presents a green and highly selective alternative for the synthesis of enantiomerically pure compounds. chiralpedia.com The use of lipases or other enzymes for the kinetic resolution of racemic mixtures of 1-benzyl-3,5-dimethylpiperazine (B3370086) or its precursors could be a viable strategy for obtaining the desired (3R,5R)-enantiomer. caltech.edu

A comparison of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Challenges
Asymmetric HydrogenationHigh atom economy, direct routeCatalyst development, achieving high diastereo- and enantioselectivity
Palladium-Catalyzed CyclizationModular approach, high yieldsSubstrate synthesis, control of regioselectivity
Enzyme-Mediated ResolutionHigh enantioselectivity, green chemistryEnzyme screening, separation of enantiomers

Table 1: Comparison of Potential Synthetic Strategies for this compound

Exploration of New Catalytic Applications

The C2-symmetric nature of this compound makes it an ideal candidate for use as a chiral ligand or organocatalyst in a wide range of asymmetric reactions. nih.govacs.orgpnas.org Future research should explore its application in:

Asymmetric Acylation: Chiral diamines have been successfully employed as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols. nih.govacs.org Investigating the efficacy of this compound in similar transformations could lead to the development of highly enantioselective methods for the synthesis of chiral esters.

Asymmetric Aldol (B89426) and Michael Additions: As a chiral base, this piperazine (B1678402) derivative could catalyze asymmetric aldol and Michael reactions. Its well-defined stereochemistry could effectively control the facial selectivity of the enolate or enamine attack on the electrophile.

Asymmetric C-H Activation: The development of chiral ligands for transition-metal-catalyzed enantioselective C-H activation is a rapidly growing field. nih.govnih.gov this compound could serve as a novel ligand for palladium or rhodium catalysts in these transformations, enabling the direct and enantioselective functionalization of unactivated C-H bonds.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. numberanalytics.comchiralpedia.com Future research should focus on integrating the synthesis and application of this compound into more sustainable methodologies.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction efficiency. nih.govresearchgate.netfrontiersin.orgmdpi.com Developing a continuous flow synthesis of this compound would represent a significant advancement. numberanalytics.com This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents in catalytic reactions employing this chiral piperazine would align with the goals of sustainable chemistry. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry provides a powerful tool for understanding reaction mechanisms and designing new and improved catalysts. chiralpedia.comnih.gov For this compound, future research should leverage:

Density Functional Theory (DFT) Calculations: DFT studies can be used to model the transition states of catalytic reactions involving this chiral ligand. This can provide insights into the origin of enantioselectivity and guide the rational design of more effective catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the piperazine ring and its complexes with metal ions. This can help in understanding the ligand's flexibility and its role in creating a chiral environment around the catalytic center.

Database Searching and Machine Learning: Utilizing structural databases and machine learning algorithms can help identify new potential applications for this chiral scaffold by comparing its structural and electronic properties with those of known successful ligands. chiralpedia.comnih.gov

Structure-Activity Relationship Studies in Asymmetric Catalysis

A systematic investigation of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing its performance in asymmetric catalysis. chemrxiv.orgnih.gov Future studies should focus on:

Modification of the N-Benzyl Group: Varying the electronic and steric properties of the benzyl (B1604629) substituent could have a significant impact on the catalyst's activity and selectivity. Introducing electron-donating or electron-withdrawing groups, or bulkier substituents, could fine-tune the catalyst's properties.

Modification of the C3 and C5 Methyl Groups: Altering the size of the substituents at the C3 and C5 positions would directly impact the steric environment of the chiral pocket created by the ligand. This could be a key factor in enhancing enantioselectivity for specific reactions.

Synthesis of Analogs with Different Symmetry: While the C2-symmetry of the (3R,5R)-isomer is a key feature, the synthesis and evaluation of the corresponding C1-symmetric (cis) isomer, (3R,5S)-1-Benzyl-3,5-dimethylpiperazine, could provide valuable insights into the role of symmetry in enantioselection for particular catalytic transformations. cymitquimica.com

A summary of potential modifications for SAR studies is provided in Table 2.

Modification SiteType of ModificationPotential Impact
N-Benzyl GroupElectronic (e.g., -OMe, -NO2)Tune catalyst activity and electronics
N-Benzyl GroupSteric (e.g., -tBu, -naphthyl)Modify chiral pocket and steric hindrance
C3, C5 PositionsAlkyl group size (e.g., -Et, -iPr)Alter steric bulk and conformational rigidity
Piperazine RingStereochemistry (e.g., cis vs. trans)Investigate the role of ligand symmetry

Table 2: Proposed Modifications for Structure-Activity Relationship Studies of 1-Benzyl-3,5-dimethylpiperazine Derivatives

By pursuing these future research directions, the scientific community can fully elucidate the potential of this compound as a valuable tool in the field of asymmetric catalysis, leading to the development of novel, efficient, and sustainable methods for the synthesis of enantiomerically pure molecules.

Q & A

Q. What are the recommended synthetic routes for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine, and how can enantiomeric purity be ensured during synthesis?

The synthesis typically involves modular strategies such as low-temperature polycondensation of trans-2,5-dimethylpiperazine derivatives with activated acylating agents (e.g., terephthaloyl chloride) . To ensure enantiomeric purity, chiral resolution using camphoric acid derivatives is critical. For instance, enantiomers of structurally similar piperazines are resolved via diastereomeric salt formation, achieving >99% optical purity . Post-synthesis, HPLC purification (e.g., CSP-HPLC) confirms stereochemical integrity by separating enantiomers based on retention time differences .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For example, methyl groups at C3 and C5 exhibit distinct splitting patterns in 1H NMR, while benzyl protons show aromatic resonances at δ 7.2–7.4 ppm .
  • ATR-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~2800–3000 cm⁻¹ (sp³ C-H) confirm functional groups .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns. A typical HRMS for related piperazines shows [M+H]+ ions with <2 ppm error .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous (3R,5R)-configured piperidine derivatives .

Q. What are the key considerations in designing experiments to assess the compound’s potential as a ligand in enzyme interaction studies?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-SNC 80) in competitive binding studies to determine Ki values. Ensure assay conditions (pH, temperature) mimic physiological environments .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl or trifluoromethyl groups) to evaluate binding affinity trends. For example, introducing electron-withdrawing groups enhances δ-opioid receptor selectivity .
  • Control Experiments : Include negative controls (e.g., enantiomers like (3S,5S)-isomers) to confirm stereospecific interactions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data observed across different studies involving this compound?

  • Meta-Analysis of Assay Conditions : Variability in IC50 values often arises from differences in cell lines (e.g., CHO vs. HEK293) or buffer compositions. Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Cross-Validation with Orthogonal Methods : If receptor binding data conflicts with functional assays (e.g., cAMP inhibition), use β-arrestin recruitment assays or calcium flux measurements to confirm pathway-specific effects .
  • Stereochemical Purity Reassessment : Contradictions may stem from undetected enantiomeric impurities. Re-analyze batches via chiral HPLC or vibrational circular dichroism (VCD) .

Q. How does the stereochemistry of this compound influence its reactivity and interaction with biological targets, and what synthetic modifications can enhance selectivity?

  • Stereochemical Impact : The (3R,5R) configuration creates a rigid, chiral pocket that enhances fit into hydrophobic receptor cavities (e.g., δ-opioid receptors). Enantiomers like (3S,5S) show 100-fold lower affinity due to mismatched stereoelectronics .
  • Selectivity Enhancements :
    • Introduce bulky substituents (e.g., 4-fluorobenzyl) to block off-target interactions .
    • Replace the benzyl group with boron-containing moieties (e.g., dioxaborolane) for improved metabolic stability and target engagement .
    • Use prodrug strategies (e.g., tert-butyl carbamate protection) to modulate bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.